N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1766-62-7
VCID: VC0154451
InChI: InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20)
SMILES: C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3
Molecular Formula: C12H13F3N3O2P
Molecular Weight: 319.22 g/mol

N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide

CAS No.: 1766-62-7

Main Products

VCID: VC0154451

Molecular Formula: C12H13F3N3O2P

Molecular Weight: 319.22 g/mol

N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide - 1766-62-7

CAS No. 1766-62-7
Product Name N-[Bis(1-aziridinyl)phosphinyl]-p-(trifluoromethyl)benzamide
Molecular Formula C12H13F3N3O2P
Molecular Weight 319.22 g/mol
IUPAC Name N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20)
Standard InChIKey XUEXERYPJFMZOH-UHFFFAOYSA-N
SMILES C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3
Canonical SMILES C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3
PubChem Compound 120563
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator